2-Methoxy-1-ethanesulfonyl Chloride

説明

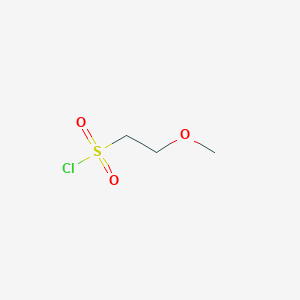

2-Methoxy-1-ethanesulfonyl Chloride is an organic compound with the molecular formula C3H7ClO3S and a molecular weight of 158.60 g/mol . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a sulfonyl chloride group and a methoxy group, making it a valuable reagent in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

2-Methoxy-1-ethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 2-methoxyethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CH3OCH2CH2OH+SOCl2→CH3OCH2CH2SO2Cl+HCl+SO2

The reaction typically requires an inert atmosphere and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process generally includes the use of thionyl chloride or sulfuryl chloride as chlorinating agents, with careful control of reaction parameters such as temperature, pressure, and reaction time .

化学反応の分析

Types of Reactions

2-Methoxy-1-ethanesulfonyl Chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methoxyethanesulfonic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids are used to enhance reaction rates.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonyl Hydrides: Formed by reduction reactions.

科学的研究の応用

Chemical Properties and Safety

2-Methoxy-1-ethanesulfonyl chloride is a colorless to pale yellow liquid with a density of 1.357 g/cm³ and a boiling point of approximately 191.6 °C. It is classified as harmful by inhalation and contact with skin, necessitating careful handling and appropriate safety measures during use .

Applications in Organic Synthesis

1. Reagent for Alcohol Protection and Activation

- Methanesulfonates Formation : The compound is primarily used to form methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base. This reaction is crucial for protecting alcohols during multi-step organic syntheses, as methanesulfonates are stable under acidic conditions and can be converted back to the original alcohols using reducing agents like sodium amalgam .

- Electrophilic Reactions : As an electrophile, this compound can participate in various substitution reactions, making it valuable for synthesizing complex organic molecules .

2. Synthesis of Sulfene

- The compound can generate sulfene upon treatment with bases such as triethylamine. Sulfene is a reactive intermediate that can lead to the formation of various heterocycles through cycloaddition reactions .

3. Formation of Methanesulfonamides

- Reacting with primary and secondary amines yields methanesulfonamides, which are resistant to hydrolysis under both acidic and basic conditions. This property makes them useful for protecting amine functionalities during synthetic procedures .

Pharmaceutical Applications

This compound plays a significant role in pharmaceutical chemistry:

1. Drug Development

- It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring sulfonyl functional groups. The ability to modify alcohols and amines allows for the creation of diverse drug candidates .

2. Production of Active Pharmaceutical Ingredients (APIs)

- Its application in synthesizing APIs highlights its importance in the pharmaceutical industry, where it aids in developing compounds with specific biological activities .

Research Applications

In academic research, this compound is frequently employed:

1. Mechanistic Studies

- Researchers utilize this compound to study reaction mechanisms involving electrophilic species and their interactions with nucleophiles, contributing to a deeper understanding of organic reaction pathways .

2. Development of New Synthetic Methods

- Its versatility encourages the exploration of new synthetic methodologies that can enhance efficiency and selectivity in organic synthesis .

Case Studies

作用機序

The mechanism of action of 2-Methoxy-1-ethanesulfonyl Chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product. The methoxy group can also participate in intramolecular interactions, influencing the reactivity and stability of the compound .

類似化合物との比較

Similar Compounds

Methanesulfonyl Chloride: Similar in structure but lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

Ethanesulfonyl Chloride: Similar but without the methoxy group, leading to different reactivity and applications.

2-Chloroethanesulfonyl Chloride: Contains a chloro group instead of a methoxy group, resulting in different chemical properties and reactivity.

Uniqueness

2-Methoxy-1-ethanesulfonyl Chloride is unique due to the presence of both a sulfonyl chloride group and a methoxy group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis. The methoxy group can also provide steric hindrance, influencing the selectivity of reactions .

生物活性

2-Methoxy-1-ethanesulfonyl chloride (CAS: 51517-01-2) is an organosulfur compound that has garnered attention in various fields, including medicinal chemistry and industrial applications. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable intermediate in organic synthesis. This article explores the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C3H7ClO3S

- Molecular Weight : 164.6 g/mol

- Density : Approximately 1.25 g/cm³

- Boiling Point : 150 °C (at 760 mmHg)

- Melting Point : Not well-defined due to its reactive nature

Toxicity and Safety

The compound exhibits significant toxicity upon exposure. It is classified as harmful by inhalation, skin contact, and ingestion. Prolonged exposure may lead to respiratory issues such as reactive airways dysfunction syndrome (RADS), characterized by asthma-like symptoms that can persist long after exposure ceases .

Table 1: Toxicological Data of this compound

| Endpoint | Value | Source |

|---|---|---|

| Acute Toxicity | Harmful | Manufacturer's Safety Data Sheet |

| Skin Irritation | Yes | Manufacturer's Safety Data Sheet |

| Eye Irritation | Yes | Manufacturer's Safety Data Sheet |

| Respiratory Sensitization | Yes | Manufacturer's Safety Data Sheet |

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. It can modify nucleophiles, including amino acids and other biomolecules, potentially leading to altered biological functions. This reactivity underlies its potential use in drug development, particularly in synthesizing compounds with therapeutic properties.

Therapeutic Applications

Recent studies have explored the use of this compound in developing Janus kinase (JAK) inhibitors. These inhibitors have shown promise in treating inflammatory diseases such as ulcerative colitis and Crohn's disease. The compound acts as a building block in synthesizing more complex molecules that inhibit JAK pathways, which are crucial in mediating inflammatory responses .

Case Studies

特性

IUPAC Name |

2-methoxyethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNNNVSEUCJEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541843 | |

| Record name | 2-Methoxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51517-01-2 | |

| Record name | 2-Methoxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。